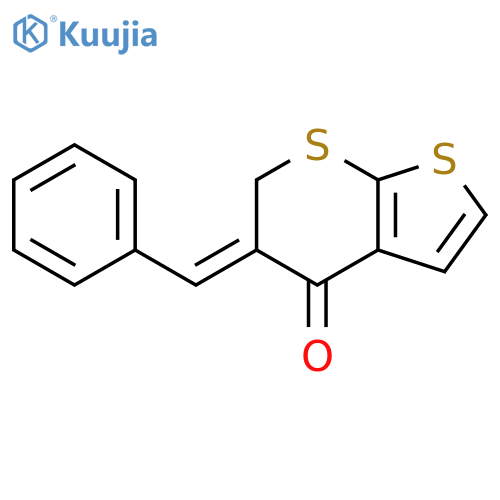

Cas no 1164537-25-0 (5-(Z)-Phenylmethylidene-4H-thieno2,3-bthiopyran-4(6H)-one)

1164537-25-0 structure

商品名:5-(Z)-Phenylmethylidene-4H-thieno2,3-bthiopyran-4(6H)-one

CAS番号:1164537-25-0

MF:C14H10OS2

メガワット:258.358601093292

MDL:MFCD01568544

CID:4574468

5-(Z)-Phenylmethylidene-4H-thieno2,3-bthiopyran-4(6H)-one 化学的及び物理的性質

名前と識別子

-

- 5-[(Z)-PHENYLMETHYLIDENE]-4H-THIENO[2,3-B]THIOPYRAN-4(6H)-ONE

- 5-(Z)-Phenylmethylidene-4H-thieno2,3-bthiopyran-4(6H)-one

-

- MDL: MFCD01568544

- インチ: 1S/C14H10OS2/c15-13-11(8-10-4-2-1-3-5-10)9-17-14-12(13)6-7-16-14/h1-8H,9H2/b11-8+

- InChIKey: IHUCMEOZCWWVJS-DHZHZOJOSA-N

- ほほえんだ: C12SC=CC=1C(=O)/C(=C/C1=CC=CC=C1)/CS2

5-(Z)-Phenylmethylidene-4H-thieno2,3-bthiopyran-4(6H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI81171-1g |

(5Z)-5-(phenylmethylidene)-4H,5H,6H-thieno[2,3-b]thiopyran-4-one |

1164537-25-0 | >90% | 1g |

$1295.00 | 2024-04-20 | |

| A2B Chem LLC | AI81171-1mg |

(5Z)-5-(phenylmethylidene)-4H,5H,6H-thieno[2,3-b]thiopyran-4-one |

1164537-25-0 | >90% | 1mg |

$201.00 | 2024-04-20 | |

| abcr | AB343519-100 mg |

5-[(Z)-Phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one; . |

1164537-25-0 | 100MG |

€208.80 | 2022-06-10 | ||

| abcr | AB343519-1g |

5-[(Z)-Phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one, 90%; . |

1164537-25-0 | 90% | 1g |

€1312.80 | 2025-02-19 | |

| TRC | Z163955-25mg |

5-[(Z)-Phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one |

1164537-25-0 | 25mg |

$ 230.00 | 2022-06-02 | ||

| abcr | AB343519-1 g |

5-[(Z)-Phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one, 90%; . |

1164537-25-0 | 90% | 1g |

€1312.80 | 2023-04-26 | |

| abcr | AB343519-500mg |

5-[(Z)-Phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one, 90%; . |

1164537-25-0 | 90% | 500mg |

€678.60 | 2025-02-19 | |

| A2B Chem LLC | AI81171-500mg |

(5Z)-5-(phenylmethylidene)-4H,5H,6H-thieno[2,3-b]thiopyran-4-one |

1164537-25-0 | >90% | 500mg |

$720.00 | 2024-04-20 | |

| Ambeed | A940881-1g |

(5Z)-5-(Phenylmethylidene)-4H,5H,6H-thieno[2,3-b]thiopyran-4-one |

1164537-25-0 | 90% | 1g |

$611.0 | 2024-04-26 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00907342-1g |

(5Z)-5-(Phenylmethylidene)-4H,5H,6H-thieno[2,3-b]thiopyran-4-one |

1164537-25-0 | 90% | 1g |

¥4193.0 | 2023-04-05 |

5-(Z)-Phenylmethylidene-4H-thieno2,3-bthiopyran-4(6H)-one 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

1164537-25-0 (5-(Z)-Phenylmethylidene-4H-thieno2,3-bthiopyran-4(6H)-one) 関連製品

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1164537-25-0)5-(Z)-Phenylmethylidene-4H-thieno2,3-bthiopyran-4(6H)-one

清らかである:99%

はかる:1g

価格 ($):550.0